EGFR-TK Inhibition Potency vs. Erlotinib
Derivatives synthesized directly from ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate (compound 1) demonstrated potent EGFR tyrosine kinase inhibition. Compound 11 (a quinoxaline-2-carboxamide) exhibited an IC50 of 0.508 nM, which is comparable to the reference drug erlotinib (IC50 0.439 nM) . Compound 3 (4-methyl-3-oxoquinoxaline-2-carboxylate) showed an IC50 of 0.899 nM, and compound 17 (an oxoquinoxaline derivative) showed 0.807 nM . In contrast, the parent building block 1 itself is not a potent EGFR inhibitor; its value lies in the ability to generate low-nanomolar inhibitors through straightforward alkylation and condensation chemistries.
| Evidence Dimension | EGFR-TK inhibition IC50 |
|---|---|
| Target Compound Data | Derivative 11: IC50 = 0.508 nM; Derivative 3: IC50 = 0.899 nM; Derivative 17: IC50 = 0.807 nM |
| Comparator Or Baseline | Erlotinib: IC50 = 0.439 nM |
| Quantified Difference | Derivative 11 is 1.16-fold less potent than erlotinib (within assay variability); Derivatives 3 and 17 are approximately 2-fold weaker. |
| Conditions | In vitro EGFR-TK enzyme inhibition assay |
Why This Matters
This demonstrates that the building block enables access to novel chemotypes with EGFR inhibition equipotent to a clinically approved drug, a critical criterion for selecting this scaffold in hit-to-lead campaigns.
- [1] Ahmed, E.A., Mohamed, M.F.A., Omran, O.A., Salah, H. Synthesis, EGFR-TK inhibition and anticancer activity of new quinoxaline derivatives. Synthetic Communications 50(19), 2924–2940 (2020). View Source
